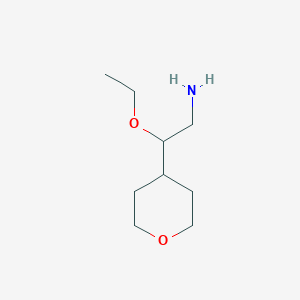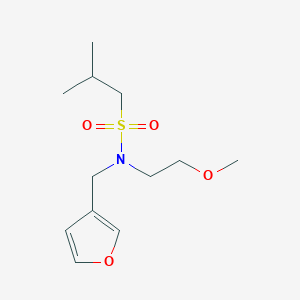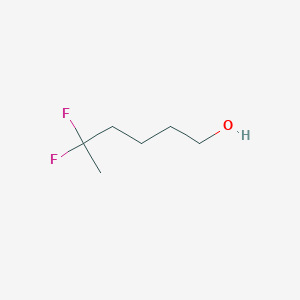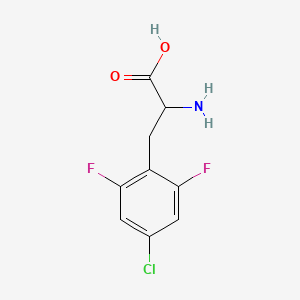![molecular formula C16H27NO3 B2942307 tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate CAS No. 1379797-42-8](/img/structure/B2942307.png)
tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate is a highly specialized organic compound with notable applications in various fields, including chemistry, biology, and industry. It features a unique bicyclic structure that includes a dimethyl group, an oxoethyl group, and a carbamate functionality. This compound's distinctive structural properties make it an intriguing subject for scientific research and application.
Synthetic Routes and Reaction Conditions
Traditional Synthesis: : The preparation of this compound typically involves multi-step organic synthesis. Key steps include the formation of the bicyclic heptane structure, introduction of the oxoethyl group, and subsequent carbamation.
Catalytic Methods: : Recent advancements employ catalytic strategies to streamline synthesis, potentially involving transition-metal catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial synthesis of this compound may utilize flow chemistry techniques, where reactions are performed in continuous flow reactors. This method ensures better control over reaction conditions, leading to increased efficiency and scalability.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : It can also be reduced, typically involving reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : This compound can participate in substitution reactions, where functional groups are replaced by others, under various conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Typically involve nucleophilic or electrophilic agents under acidic or basic conditions.
Major Products
Oxidation often yields products with additional oxygen functionalities.
Reduction can convert the oxoethyl group to alcohol or alkane derivatives.
Substitution reactions result in modified bicyclic structures depending on the reacting species.
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Its unique structure aids in the study of stereochemistry and reaction mechanisms.
Biology
Medicine
Investigated for its potential as a prodrug or as a lead compound in drug discovery programs.
Industry
Used in the manufacturing of specialty chemicals and as an intermediate in various industrial processes.
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. The compound's carbamate group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity.
Comparison with Other Similar Compounds
Similar compounds include various carbamates and bicyclic structures. the unique combination of the oxoethyl and dimethyl groups within the bicyclic framework sets this compound apart.
List of Similar Compounds
Ethyl carbamate
Cyclohexyl carbamate
Dimethyl bicyclo[3.1.1]heptane derivatives
This compound's unique properties and versatility make it a valuable subject for ongoing research and application in various scientific and industrial fields.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not clearly understood. It is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy. Future research should focus on understanding these properties to optimize the compound’s use .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)-2-bicyclo[3.1.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-14(2,3)20-13(19)17-16(8-9-18)7-6-11-10-12(16)15(11,4)5/h9,11-12H,6-8,10H2,1-5H3,(H,17,19)/t11-,12+,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBNLCSEZKOKY-OZVIIMIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC=O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC=O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)
![[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE](/img/structure/B2942225.png)
![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)
![5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2942233.png)
![2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2942234.png)

![2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2942238.png)
![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)
![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)

